

A Comparative Guide to the Efficacy of mGluR5 Negative Allosteric Modulators

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Compound of Interest		
Compound Name:	VU 0360223	
Cat. No.:	B15575085	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGluR5). While this guide aims to be comprehensive, specific pharmacological data for **VU 0360223** is not readily available in the public domain. Therefore, we present a detailed comparison of other well-characterized mGluR5 NAMs, including prototypical tool compounds and clinical candidates, to provide a valuable resource for researchers in the field.

Introduction to mGluR5 NAMs

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating excitatory synaptic transmission and plasticity throughout the central nervous system. Its dysregulation has been implicated in a spectrum of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome. Negative allosteric modulators (NAMs) of mGluR5 represent a promising therapeutic strategy. These molecules bind to a site topographically distinct from the orthosteric glutamate binding site, inducing a conformational change that non-competitively inhibits the receptor's response to glutamate. This allosteric modulation offers the potential for greater subtype selectivity and a more nuanced control of receptor function compared to traditional orthosteric antagonists.

Comparative Efficacy of mGluR5 NAMs



The following tables summarize the in vitro potency and binding affinity of several key mGluR5 NAMs. The data has been compiled from various pharmacological studies. It is important to note that assay conditions can influence these values.

Table 1: In Vitro Potency (IC50) of mGluR5 NAMs in Functional Assays

Compound	Ca2+ Mobilization IC50 (nM)	IP1 Accumulation IC50 (nM)	ERK1/2 Phosphorylation IC50 (nM)
MPEP	34	28	32
MTEP	11	9.8	13
Fenobam	29	25	35
Basimglurant	2.5	1.0	1.3[1]
Mavoglurant	4.8	3.2	5.5
Dipraglurant	6.2	4.1	7.8

Note: IC50 values represent the concentration of the NAM required to inhibit 50% of the maximal response induced by an EC80 concentration of L-glutamate.

Table 2: Binding Affinity (Ki) of mGluR5 NAMs

[3H]MPEP Binding Ki (nM)	[3H]methoxy-PEPy Binding Ki (nM)
12	16
5.2	8.9
45	58
-	0.5[1]
2.9	-
3.1	-
1	1.2 5.2 45 2.9

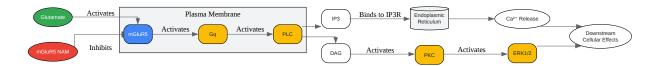


Note: Ki values are a measure of the binding affinity of the NAM to the mGluR5 receptor. Lower Ki values indicate higher binding affinity.

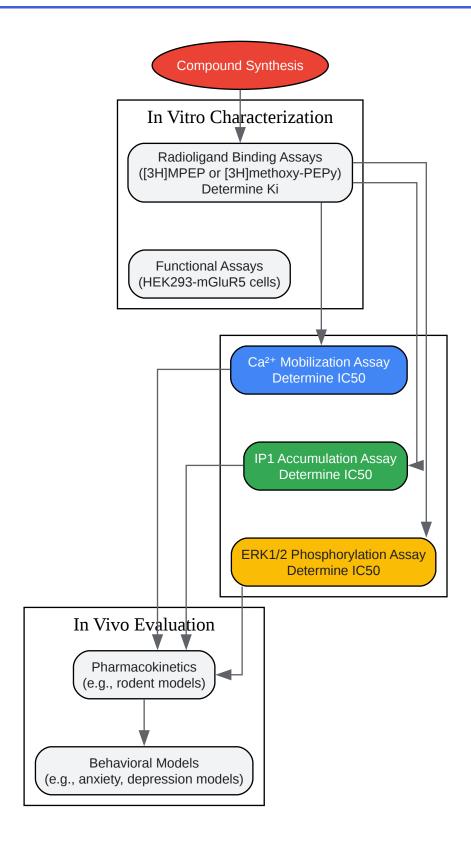
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical mGluR5 signaling pathway, the mechanism of action of NAMs, and a general workflow for their characterization.









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References

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